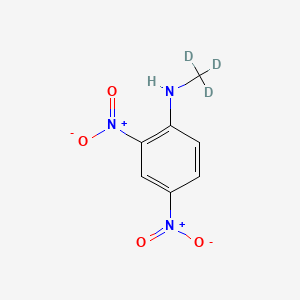
2,4-dinitro-N-(trideuteriomethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-N-(trideuteriomethyl)aniline is a chemical compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring The specific compound has a trideuteriomethyl group (-CD3) attached to the nitrogen atom of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dinitro-N-(trideuteriomethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or a deuterated amine . Another method involves the acid hydrolysis of 2,4-dinitroacetanilide . The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow microreactor systems. These systems allow for safe, efficient, and selective synthesis by controlling the reaction environment and minimizing the risk of hazardous by-products . The use of such advanced techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitro-N-(trideuteriomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in compounds like 2,4-diamino-N-(trideuteriomethyl)aniline.
Substitution: The compound can undergo substitution reactions where the nitro groups or the trideuteriomethyl group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted anilines and their derivatives. For example, reduction of the nitro groups can yield 2,4-diamino-N-(trideuteriomethyl)aniline, while oxidation can produce different nitro-substituted compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-N-(trideuteriomethyl)aniline has several scientific research applications:
Chemistry: It is used as a reagent to detect and characterize aldehydes and ketones.
Biology: The compound’s unique properties make it useful in studying biological processes involving nitroaromatic compounds.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and herbicides.
Wirkmechanismus
The mechanism of action of 2,4-dinitro-N-(trideuteriomethyl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as a microtubule inhibitor, targeting tubulin proteins and disrupting cell division . This mechanism is similar to that of other dinitroaniline herbicides, which inhibit root and shoot growth in plants by affecting microtubule formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,4-dinitro-N-(trideuteriomethyl)aniline include:
- 2,4-Dinitroaniline
- 2,4-Dinitrophenol
- 2,4,6-Trinitroaniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trideuteriomethyl group. This deuterium substitution can affect the compound’s reactivity and stability, making it useful for specific applications where isotopic labeling is required.
Eigenschaften
Molekularformel |
C7H7N3O4 |
|---|---|
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
2,4-dinitro-N-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3/i1D3 |
InChI-Schlüssel |
IQEJEZOCXWJNKR-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


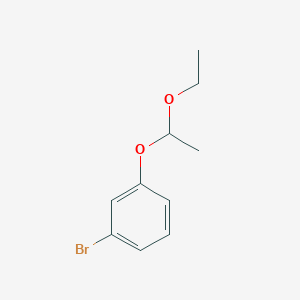
![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
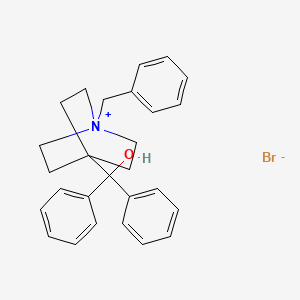
![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
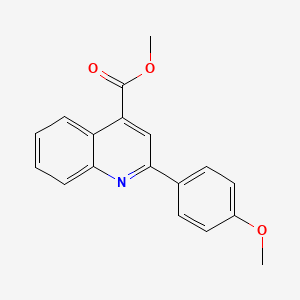
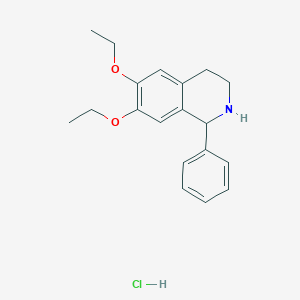
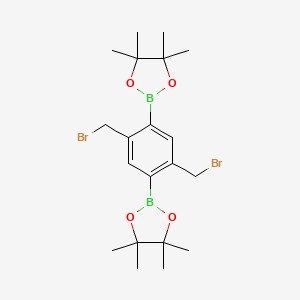

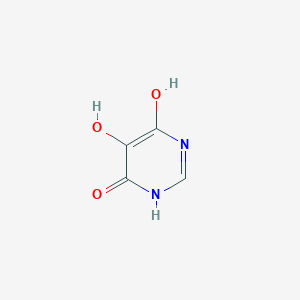

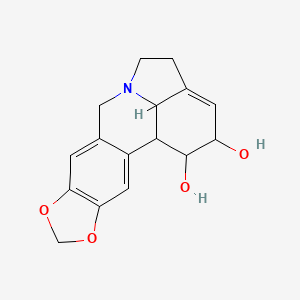
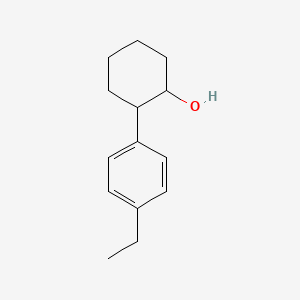
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
